molecular formula C13H18N6S B6459979 2-{4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyrimidine CAS No. 2549030-43-3

2-{4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6459979
CAS No.: 2549030-43-3
M. Wt: 290.39 g/mol
InChI Key: IARANNJFXKAUAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a piperazine moiety, which is further substituted with a 3-isopropyl-1,2,4-thiadiazole group. This structure combines three pharmacologically relevant motifs:

  • Pyrimidine: A six-membered aromatic ring with two nitrogen atoms, common in nucleic acids and kinase inhibitors.
  • Piperazine: A six-membered diamine ring that enhances solubility and modulates receptor binding.
  • 1,2,4-Thiadiazole: A sulfur- and nitrogen-containing heterocycle known for metabolic stability and bioactivity .

Properties

IUPAC Name

3-propan-2-yl-5-(4-pyrimidin-2-ylpiperazin-1-yl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6S/c1-10(2)11-16-13(20-17-11)19-8-6-18(7-9-19)12-14-4-3-5-15-12/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARANNJFXKAUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NSC(=N1)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Synthesis: The preparation of 2-{4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyrimidine typically begins with the synthesis of the core components: the thiadiazole ring and the pyrimidine moiety.

  • Formation of Thiadiazole: The thiadiazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and sulfur-containing agents such as thioamides under reflux conditions in solvents like ethanol or acetonitrile.

  • Piperazine Introduction: Piperazine can be introduced via nucleophilic substitution reactions where a halogenated pyrimidine derivative reacts with piperazine under basic conditions, typically using a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Coupling Reactions: Finally, the thiadiazole and piperazine components are coupled using condensation or cross-coupling reactions, often catalyzed by palladium or copper-based catalysts under inert atmosphere conditions.

Industrial Production Methods: Industrial production of this compound generally follows similar routes but involves large-scale reactors, continuous flow systems, and stringent purification techniques like chromatography or crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate. The presence of the sulfur atom in the thiadiazole ring makes it susceptible to oxidation to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, often targeting the thiadiazole or piperazine rings.

  • Substitution: Substitution reactions, especially nucleophilic substitutions, are common due to the electron-rich nitrogen atoms in both the piperazine and pyrimidine rings. Reagents such as alkyl halides or acyl chlorides are typically used under basic conditions.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Nucleophilic reagents: Alkyl halides, acyl chlorides.

Major Products:

  • Oxidation: Sulfoxides, sulfones.

  • Reduction: Reduced forms of thiadiazole or piperazine derivatives.

  • Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: 2-{4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyrimidine is studied for its coordination chemistry with transition metals, forming complexes that have potential catalytic and electronic applications.

Biology: In biological research, this compound is investigated for its antimicrobial and antiviral activities. Its ability to interact with biological membranes and enzymes makes it a candidate for drug development.

Medicine: The compound shows promise in medicinal chemistry, particularly in designing drugs targeting central nervous system disorders and cancers. Its structural features allow it to act as an inhibitor for certain enzymes and receptors.

Industry: In the industrial sector, derivatives of this compound are explored for their use in creating advanced materials, such as polymers and coatings, due to their chemical stability and reactivity.

Mechanism of Action

2-{4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyrimidine exerts its effects through several mechanisms:

  • Enzyme Inhibition: It can inhibit enzymes by binding to active sites or allosteric sites, disrupting their catalytic activity. This is particularly relevant in antimicrobial and anticancer research.

  • Receptor Interaction: The compound can interact with cellular receptors, modulating signal transduction pathways. This is crucial for its potential use in treating neurological disorders.

  • Membrane Permeability: The presence of the thiadiazole ring allows the compound to integrate into biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole and Oxadiazole Derivatives

Key Differences in Heterocyclic Substituents
Compound Name Core Structure Heterocycle Type Substituents on Heterocycle Molecular Weight Reference
2-{4-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyrimidine Pyrimidine 1,2,4-Thiadiazole Isopropyl Not provided
2-(Methylsulfanyl)-4-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Pyrimidine 1,2,4-Oxadiazole Isopropyl + Trifluoromethyl 402.44
2-cyclopropyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine Pyrimidine 1,2,4-Thiadiazole Methoxymethyl + Trifluoromethyl 400.42

Analysis :

  • Substituting isopropyl with methoxymethyl (BK79180) increases polarity, which may enhance aqueous solubility but reduce lipid bilayer penetration .

Pyrazolopyrimidine and Pyridopyrimidine Derivatives

Core Structure Modifications
Compound Name Core Structure Key Features Molecular Weight Reference
4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Oxadiazole-piperidine linkage Not provided
(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one Pyrido[1,2-a]pyrimidin-4-one Thiazolidinone + hydroxyethyl piperazine Not provided

Analysis :

  • Pyrazolo[3,4-d]pyrimidine derivatives (e.g., EP 1 808 168 B1) replace the pyrimidine core with a fused pyrazole-pyrimidine system, often improving kinase selectivity .
  • Pyrido[1,2-a]pyrimidin-4-one scaffolds (e.g., STK876980) introduce a larger aromatic system, which may enhance π-π stacking interactions with protein targets but reduce synthetic accessibility .

Piperazine Substituent Variations

Impact of Piperazine Functionalization
Compound Name Piperazine Substituent Bioactivity Clues Reference
2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine Benzodioxol-methyl Potential CNS activity due to benzodioxol
2-[4-(2-methoxyphenyl)piperazin-1-yl]-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-4-amine Methoxyphenyl + sulfonamide Serotonin receptor modulation

Analysis :

  • Benzodioxol-methyl groups () may enhance blood-brain barrier penetration, making the compound relevant for neurological targets .
  • Sulfonamide substituents (M184-0474) are common in enzyme inhibitors, suggesting possible protease or kinase applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.